![molecular formula C22H16N2O3S B3122024 N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid CAS No. 299164-58-2](/img/structure/B3122024.png)
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid
Overview
Description
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid, also known as N-methylbenzothiazol-2-ylphthalamic acid (MBTPA), is a synthetic compound belonging to the family of phthalamic acids. It is a colorless, crystalline solid that is soluble in ethanol, dimethyl sulfoxide, and water. MBTPA has been used as a structural analog of phthalamic acid in scientific research, and has been used to study its biochemical and physiological effects. It has been used in studies of its mechanism of action, as well as its applications in scientific research.
Mechanism of Action
The mechanism of action of MBTPA is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including serine proteases and cytochrome P450 enzymes. It is also believed to act as an agonist of G-protein coupled receptors, and to modulate the activity of various ion channels.
Biochemical and Physiological Effects
MBTPA has been shown to have effects on various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including serine proteases and cytochrome P450 enzymes. It has also been shown to modulate the activity of various ion channels, and to act as an agonist of G-protein coupled receptors. In addition, MBTPA has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of MBTPA in scientific research has certain advantages and limitations. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. Another advantage is that it is a relatively stable compound that is not easily degraded by light or heat. A limitation of MBTPA is that it is not as potent as some other compounds, and may require higher concentrations for effective results.
Future Directions
There are numerous potential future directions for research on MBTPA. One potential direction is further research into its mechanism of action and biochemical and physiological effects. Another potential direction is research into the use of MBTPA as a therapeutic agent, such as in the treatment of cancer and other diseases. In addition, further research into the synthesis of MBTPA and its analogs may lead to new and improved compounds with enhanced potency and stability. Finally, research into the use of MBTPA in drug delivery systems could lead to improved drug delivery and targeted drug release.
Scientific Research Applications
MBTPA has been used in a variety of scientific research applications. It has been used as a structural analog of phthalamic acid in studies of the mechanism of action of phthalamic acid. It has also been used in studies of its biochemical and physiological effects. In addition, MBTPA has been used in studies of the structure and function of enzymes, and in studies of the binding of ligands to proteins.
properties
IUPAC Name |
2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-13-6-11-18-19(12-13)28-21(24-18)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQPXZDWOBGYJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169593 | |
Record name | 2-[[4-(6-Methylbenzo[d]thiazol-2-yl)phenyl]carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
299164-58-2 | |
Record name | 2-[[4-(6-Methylbenzo[d]thiazol-2-yl)phenyl]carbamoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299164-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(6-Methylbenzo[d]thiazol-2-yl)phenyl]carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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